Alginic acid, commonly referred to as algin, is a naturally occurring polysaccharide predominantly found in the cell walls of brown algae, such as Laminaria and Macrocystis. It is hydrophilic, forming a viscous gel when hydrated, and is recognized for its ability to bind with various cations to form alginates, which are used in numerous industrial and pharmaceutical applications. The compound typically appears as a white to yellowish-brown powder and is utilized extensively in the food industry as a thickening agent, gelling agent, and stabilizer .
Alginic acid is primarily extracted from brown seaweeds. The extraction process involves treating the algae with an alkaline solution to disrupt cell walls and release the alginate salts. These salts can then be converted into alginic acid through acid precipitation or other methods. Additionally, some bacteria produce alginates, which can also be harvested for various applications .
Alginic acid is classified as a biopolymer and polysaccharide. It is categorized under natural gums and is often associated with other polysaccharides like pectin and guar gum due to its thickening properties. Alginic acid is also recognized for its biodegradable nature and biocompatibility, making it suitable for biomedical applications .
The synthesis of alginic acid typically involves several steps:
Alginic acid consists of two monomeric units: β-D-mannuronic acid and α-L-guluronic acid. These units are linked via 1,4-glycosidic bonds, forming a linear copolymer that can vary in composition depending on the source of the algae. The molecular formula can be represented as , where indicates the degree of polymerization, which can range from 10,000 to 600,000 .
Alginic acid participates in various chemical reactions:
Alginic acid acts primarily by forming gels that can encapsulate other substances or modify the viscosity of solutions. This property is utilized in various applications:
Research indicates that alginic acid's gel-forming ability can reduce cholesterol absorption in the gastrointestinal tract by binding cholesterol molecules within its gel matrix .
Relevant analyses show that alginic acid has excellent water retention properties which make it valuable in both food preservation and cosmetic applications .
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: 54986-75-3